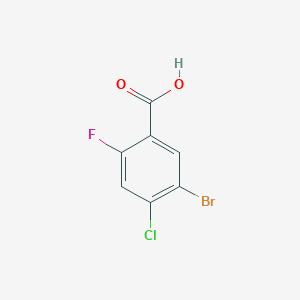

5-Bromo-4-chloro-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVIVXZNTOVQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378320 | |

| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289038-22-8 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-chloro-2-fluorobenzoic acid CAS 289038-22-8 properties

CAS Number: 289038-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and synthetic utility of 5-Bromo-4-chloro-2-fluorobenzoic acid. This compound is a halogenated aromatic carboxylic acid, primarily utilized as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

Core Physicochemical and Structural Properties

This compound is a solid, typically appearing as a white powder at room temperature.[1] Its multifaceted halogenation provides distinct reactivity at various positions, making it a versatile intermediate for synthetic chemists.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |

| Molecular Weight | 253.45 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | White Powder / Solid | [1] |

| Purity | Typically ≥98% | [3] |

| Predicted Boiling Point | 329.1±42.0 °C | [2] |

| Predicted Density | 1.887±0.06 g/cm³ | [2] |

| InChI Key | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [2] |

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data confirming the structure of this compound, the raw data, including specific shifts and peaks for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not widely available in the public domain.[4][5] Certificates of Analysis from suppliers confirm that the ¹H NMR spectrum is consistent with the expected structure.[4]

Application in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of advanced pharmaceutical intermediates.

Intermediate for CDK Inhibitor Synthesis

This benzoic acid derivative is a critical building block for the synthesis of PF-06873600 , a potent and selective inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), which has been investigated for cancer treatment.[6][7] The compound's carboxylic acid functional group allows for amide bond formation, a common and crucial step in the assembly of many drug molecules.

Experimental Protocols

General Protocol for Amide Coupling

The synthesis of the amide intermediate for PF-06873600 involves the coupling of this compound with a corresponding amine precursor.

-

Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), an activating agent such as oxalyl chloride (1.1 eq) or thionyl chloride is added, often with a catalytic amount of DMF.[8] The reaction is stirred at room temperature until the conversion to the acyl chloride is complete. The solvent is then removed under reduced pressure.

-

Amide Bond Formation: The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent. This solution is then added dropwise to a cooled (0 °C) solution of the desired amine precursor (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) in the same solvent.

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide intermediate.

Biological Activity and Signaling Pathways

There is no direct biological activity reported for this compound itself. Its utility is derived from its incorporation into larger, pharmacologically active molecules. As a precursor to PF-06873600, it contributes to the synthesis of a compound that inhibits CDK2, CDK4, and CDK6.[6] These kinases are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[6]

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and method for synthesizing Palbociclib - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]

- 7. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

physicochemical characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. It includes available quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring multiple electron-withdrawing groups, suggests it is a relatively strong organic acid and a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 289038-22-8 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [1] |

| InChIKey | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [1] |

| Appearance | Data not available; likely a crystalline solid. | |

| Melting Point | Data not available; requires experimental determination. | |

| Boiling Point | Data not available; requires experimental determination. | |

| pKa | Data not available; requires experimental determination. | |

| Solubility | Data not available; requires experimental determination. |

Mandatory Visualizations

// Central Ring center [label="Benzoic Acid\nBackbone", pos="0,0!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Functional Groups cooh [label="Carboxylic Acid (-COOH)\nPrimary acidic group", pos="-2.5,1.5!", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; f [label="Fluorine (-F)\nStrong -I effect", pos="2.5,1.5!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cl [label="Chlorine (-Cl)\n-I > +R effect", pos="2.5,-1.5!", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; br [label="Bromine (-Br)\n-I > +R effect", pos="-2.5,-1.5!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Result pka [label="Overall Acidity (pKa)", pos="0,-3!", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships cooh -> center [label=" Defines as acid", color="#202124"]; f -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; cl -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; br -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; center -> pka [label=" Influences", color="#202124"]; } . Caption: Influence of Substituents on Acidity.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a solid organic acid like this compound.

3.1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is performed).

-

The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

-

Reporting: The result is reported as a temperature range (e.g., 150-152 °C).

-

3.2. Acid Dissociation Constant (pKa) Measurement

-

Objective: To quantify the acidity of the compound in a given solvent system (typically water or a water/alcohol mixture).

-

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise mass of the acid (e.g., 25 mg) is dissolved in a known volume of a suitable solvent (e.g., 50 mL of 50:50 ethanol:water). The solution must be fully dissolved.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Procedure:

-

The pH electrode is immersed in the sample solution, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments (e.g., 0.1 mL).

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Additions are continued well past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis).

-

The equivalence point is determined from the point of maximum slope on the curve (or by analyzing the first or second derivative).

-

The volume of titrant at the half-equivalence point is determined. The pH at this specific volume is equal to the pKa of the acid.

-

-

3.3. Solubility Determination

-

Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

-

Quantification:

-

A precise aliquot of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a standard calibration curve.

-

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

-

3.4. Structural Elucidation

-

Objective: To confirm the chemical structure and purity of the compound.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show two distinct signals in the aromatic region, each corresponding to a single proton on the benzene ring.

-

¹³C NMR: Shows the number and chemical environment of carbon atoms. Seven distinct signals would be expected: one for the carboxylic acid carbon and six for the carbons in the aromatic ring.

-

¹⁹F NMR: Provides a simple spectrum with a single signal, confirming the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Technique: Typically performed using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid.

-

Analysis: The resulting mass-to-charge ratio (m/z) for the molecular ion [M-H]⁻ would be measured. The isotopic pattern is crucial for confirmation, as the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic and unique cluster of peaks, confirming the elemental composition.

-

-

References

5-Bromo-4-chloro-2-fluorobenzoic acid structural analysis

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorobenzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple reactive sites make it a significant building block in organic synthesis. Compounds of this class, substituted benzoic acids, are crucial intermediates in the development of novel pharmaceutical agents and advanced materials. This guide provides a detailed structural analysis, physicochemical properties, a proposed synthesis protocol, and expected analytical data for this compound, targeting researchers and professionals in drug development.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 289038-22-8 | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [1] |

| InChI Key | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [1] |

| Appearance | Predicted to be a white to off-white solid | |

| Melting Point | Data not available. Related compounds like 5-bromo-2-fluorobenzoic acid melt at 141-145 °C and 5-bromo-2-chlorobenzoic acid melts at 154-156 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. |

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not widely published, a plausible and efficient route can be proposed based on established methodologies for the halogenation of aromatic compounds. The most likely precursor is 4-chloro-2-fluorobenzoic acid, which can be selectively brominated at the 5-position due to the directing effects of the existing substituents.

Proposed Synthesis Pathway

The proposed synthesis involves the electrophilic bromination of 4-chloro-2-fluorobenzoic acid. The fluorine and chlorine atoms are ortho-, para-directing, and the carboxylic acid group is meta-directing. The position para to the fluorine and meta to the carboxylic acid (C5) is activated and sterically accessible, making it the most probable site for bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of structurally similar compounds, such as the bromination of 2-chlorobenzoic acid.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).

-

Dissolution: Carefully add concentrated sulfuric acid (e.g., 3-5 volumes relative to the starting material) to the flask while stirring. Continue stirring until the starting material is completely dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate should form. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper to remove any residual acid.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Structural Analysis: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H NMR | ~10-13 | Broad Singlet | - | -COOH |

| ~8.0-8.2 | Doublet | J(H,F) ≈ 6-8 | H-3 | |

| ~7.8-8.0 | Doublet | J(H,F) ≈ 8-10 | H-6 | |

| ¹³C NMR | ~165 | Singlet | - | C=O |

| ~160 (d) | Doublet | ¹J(C,F) ≈ 250 | C-F | |

| ~135 (d) | Doublet | ⁴J(C,F) ≈ 3 | C-Br | |

| ~132 (d) | Doublet | ³J(C,F) ≈ 9 | C-H (C6) | |

| ~125 | Singlet | - | C-Cl | |

| ~120 (d) | Doublet | ²J(C,F) ≈ 25 | C-H (C3) | |

| ~118 (d) | Doublet | ²J(C,F) ≈ 15 | C-COOH | |

| ¹⁹F NMR | ~(-105) to (-115) | Doublet of Doublets | J(F,H3) ≈ 6-8, J(F,H6) ≈ 8-10 | Ar-F |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic ring) |

| 1400-1450 | Medium | C-O-H bend |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 700-800 | Strong | C-Cl stretch |

| 550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| Parameter | Expected Value/Observation |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| [M-H]⁻ | m/z ≈ 251, 253, 255 |

| Isotopic Pattern | Characteristic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion cluster will be a complex pattern reflecting these isotopic abundances. |

Analytical Workflow

A standard workflow for the analysis and quality control of a synthesized batch of this compound is outlined below.

Caption: General analytical workflow for this compound.

Applications in Drug Development

Halogenated benzoic acids are pivotal precursors in medicinal chemistry. The specific substitution pattern of this compound offers several strategic advantages:

-

Orthogonal Reactivity: The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chlorine and fluorine atoms remain intact, allowing for sequential and site-selective modifications.

-

Modulation of Physicochemical Properties: The halogens influence the acidity (pKa) of the carboxylic acid and the overall lipophilicity (logP) of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Structural Scaffolding: This compound serves as a rigid scaffold onto which other functionalities can be built, making it an ideal starting material for constructing complex molecules that can interact with biological targets.

Given that related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates for SGLT2 inhibitors (a class of anti-diabetic drugs), it is highly probable that this compound is explored in the synthesis of next-generation therapeutics in similar or different disease areas.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a consolidated overview of its known properties, a scientifically sound proposed synthesis, and a predictive analysis of its spectral characteristics. This information serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents representative data from a closely related isomer, 5-Bromo-2-chlorobenzoic acid, to illustrate the expected spectroscopic features. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a logical workflow for the structural elucidation of similar small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound and its representative isomer.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 289038-22-8 |

Table 2: Representative ¹H NMR Data (Isomer: 5-Bromo-2-chlorobenzoic acid)

Solvent: Not specified, Instrument: BRUKER AC-300[2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative table format in the source. |

Table 3: Representative ¹³C NMR Data (Isomer: 5-Bromo-2-chlorobenzoic acid)

Solvent: Not specified[2]

| Chemical Shift (ppm) | Assignment |

| Data not available in a quantitative table format in the source. |

Table 4: Representative IR Spectroscopy Data (Isomer: 5-Bromo-2-chlorobenzoic acid)

Technique: KBr WAFER[2]

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not provided in the source. | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, C-Cl stretch, aromatic C-H and C=C stretches |

Table 5: Representative Mass Spectrometry Data (Isomer: 5-Bromo-2-chlorobenzoic acid)

| m/z | Interpretation |

| Specific peak data not provided in the source. | Molecular ion peak (M⁺) and characteristic fragment ions |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.[3]

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation:

-

Ionization:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is commonly used with liquid chromatography (LC-MS).[4] Electron ionization (EI) is a harder ionization technique that can provide valuable fragmentation information.[5]

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.[5]

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small organic molecule.

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the full set of spectroscopic data for the specific compound of interest.

References

- 1. This compound | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. amherst.edu [amherst.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Technical Guide: Solubility of 5-Bromo-4-chloro-2-fluorobenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Contextual Solubility Data: Benzoic Acid and its Derivatives

To provide a relevant data framework, the following table summarizes the experimentally determined solubility of benzoic acid and its nitro-derivatives in a range of common organic solvents at various temperatures. This data illustrates the typical presentation of solubility measurements and highlights how substitutions on the benzoic acid ring can influence solubility. The solubility values of benzoic acid and its nitrated derivatives in seven pure solvents were determined experimentally over a temperature range from 273.15 K to 323.15 K.[1] In all cases, the solubility of these compounds was found to increase with temperature.[1]

Table 1: Molar Solubility (mol/L) of Benzoic Acid, 3-Nitrobenzoic Acid, and 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures. [1]

| Temperature (K) | Solvent | Benzoic Acid (mol/L) | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |

| 273.15 | Methanol | 1.948 | 0.1638 | 0.6847 |

| 283.15 | Methanol | 2.139 | 0.3276 | 0.8161 |

| 293.15 | Methanol | 2.351 | 3.1812 | 0.9474 |

| 303.15 | Methanol | 2.559 | 3.606 | 0.8985 |

| 313.15 | Methanol | 2.757 | 13.676 | 1.956 |

| 323.15 | Methanol | 2.981 | 4.92 | 1.5225 |

| 273.15 | Ethanol | 1.611 | 0.034 | 0.10322 |

| 283.15 | Ethanol | 1.792 | 0.64 | 0.507 |

| 293.15 | Ethanol | 1.974 | 1.5018 | 0.25475 |

| 303.15 | Ethanol | 2.155 | 1.7218 | 0.6881 |

| 313.15 | Ethanol | 2.987 | 5.104 | 1.191 |

| 323.15 | Ethanol | 3.119 | 2.7884 | 1.2733 |

| 273.15 | Acetonitrile | 0.732 | 0.0844 | 0.3543 |

| 283.15 | Acetonitrile | 0.839 | 0.1688 | 0.4675 |

| 293.15 | Acetonitrile | 0.947 | 0.844 | 0.5807 |

| 303.15 | Acetonitrile | 1.334 | 1.125 | 0.6939 |

| 313.15 | Acetonitrile | 1.441 | 1.406 | 0.8071 |

| 323.15 | Acetonitrile | 1.548 | 1.688 | 0.9203 |

| 273.15 | Dichloromethane | 0.345 | 0.0125 | 0.025 |

| 283.15 | Dichloromethane | 0.45 | 0.025 | 0.05 |

| 293.15 | Dichloromethane | 0.555 | 0.05 | 0.1 |

| 303.15 | Dichloromethane | 0.66 | 0.1 | 0.2 |

| 313.15 | Dichloromethane | 0.765 | 0.2 | 0.4 |

| 323.15 | Dichloromethane | 0.87 | 0.4 | 0.8 |

Data extracted from Zhang, Y., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 701-705.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]

Objective: To determine the saturation solubility of 5-Bromo-4-chloro-2-fluorobenzoic acid in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-4-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties and reactivity profile of 5-Bromo-4-chloro-2-fluorobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon data from structurally similar molecules to predict its reactivity. The document includes a summary of its physical and chemical properties, predicted reactivity in key organic reactions, and inferred spectroscopic data. Detailed, generalized experimental protocols for common transformations of aromatic carboxylic acids are provided, alongside visual representations of reaction pathways to aid in experimental design and execution.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid core offers multiple reaction sites for functionalization, enabling the synthesis of complex molecular architectures. This guide aims to provide a comprehensive understanding of its chemical behavior to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |

| Molecular Weight | 253.45 g/mol | PubChem[1] |

| CAS Number | 289038-22-8 | PubChem[1] |

| Appearance | White to off-white crystalline powder (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | --- |

| pKa | Not available | --- |

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-withdrawing carboxylic acid group and the halogen substituents. The following sections detail its expected reactivity in various key organic transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions such as esterification and amide bond formation.

The carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol. A general workflow for this transformation is depicted below.

Caption: General workflow for the esterification of this compound.

Amide coupling can be achieved by activating the carboxylic acid, for example, with a coupling reagent, followed by the addition of an amine.

Caption: Workflow for amide bond formation from this compound.

Reactions at the Aromatic Ring

The halogen substituents on the aromatic ring provide handles for various cross-coupling and substitution reactions.

The bromine atom is the most likely site for palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their esters, due to the general reactivity trend of halogens in such reactions (I > Br > Cl >> F).[2][3]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-4-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 5-Bromo-4-chloro-2-fluorobenzoic acid. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the complex interplay of multiple deactivating substituents with competing directing effects. This document outlines the theoretical basis for predicting reaction outcomes, analyzes the directing effects of the present substituents, and provides a plausible experimental protocol for a representative sulfonation reaction based on closely related analogues. The information herein is intended to guide researchers in the strategic functionalization of this and similar scaffolds, which are of interest in medicinal chemistry and materials science.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic nature and position of the existing substituents. These substituents can be broadly categorized as activating or deactivating, and as ortho/para- or meta-directing.

-

Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus the rate of reaction. They are typically ortho/para directors.

-

Deactivating groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and slowing the reaction rate. Most deactivating groups are meta directors, with the notable exception of halogens, which are deactivating ortho/para directors.

Analysis of Substituent Effects in this compound

The substrate, this compound, possesses four substituents on the benzene ring: a carboxylic acid group (-COOH) at C1, a fluorine atom (-F) at C2, a chlorine atom (-Cl) at C4, and a bromine atom (-Br) at C5. All four of these substituents are deactivating.

Table 1: Summary of Substituent Properties

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Strong deactivator | Meta |

| -F | C2 | Deactivator | Ortho, Para |

| -Cl | C4 | Deactivator | Ortho, Para |

| -Br | C5 | Deactivator | Ortho, Para |

The available positions for electrophilic attack on the ring are C3 and C6. The directing effects of the substituents on these positions are as follows:

-

-COOH (at C1): As a meta-director, it directs incoming electrophiles to positions C3 and C5. Position C5 is already substituted.

-

-F (at C2): As an ortho/para-director, it directs towards C3 (ortho) and C6 (para).

-

-Cl (at C4): As an ortho/para-director, it directs towards C3 and C5 (ortho positions). Position C5 is blocked.

-

-Br (at C5): As an ortho/para-director, it directs towards C4 and C6 (ortho positions) and C2 (para position). Positions C2 and C4 are blocked.

Consolidating these effects, the C3 position is strongly favored due to the directing influence of the -COOH, -F, and -Cl groups. The C6 position is directed by the -F and -Br groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

Caption: Directing effects of substituents on this compound.

Representative Electrophilic Aromatic Substitution Reaction: Sulfonation

While specific experimental data for the electrophilic aromatic substitution of this compound is scarce in the literature, a plausible reaction is sulfonation. The sulfonation of the closely related 5-bromo-2-fluorobenzoic acid has been reported to yield 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid[1]. This indicates that the electrophile (-SO2Cl) attacks the C3 position, which is consistent with our analysis of directing effects.

Proposed Experimental Protocol for Sulfonation

The following protocol is adapted from the synthesis of 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid and serves as a representative procedure for the sulfonation of this compound.

Reaction: this compound + Chlorosulfonic acid → 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid

Materials:

-

This compound

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Quenching solution (e.g., ice-water)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve this compound in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Separate the organic layer, and extract the aqueous layer with the inert solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system.

Expected Outcome and Data

Based on the analysis of directing effects and the precedent from similar compounds, the major product is expected to be 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid .

Table 2: Predicted Quantitative Data for Sulfonation

| Parameter | Predicted Value | Basis of Prediction |

| Major Product | 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid | Analysis of directing effects |

| Isomer Ratio (C3:C6) | > 95:5 | Strong cumulative directing effect towards C3 |

| Yield | Moderate to Good | Deactivating nature of all substituents may lower the yield |

Note: These are predicted values and require experimental validation.

Visualization of Experimental Workflow

The general workflow for the proposed sulfonation experiment can be visualized as follows:

References

5-Bromo-4-chloro-2-fluorobenzoic Acid: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. Halogenated aromatic fragments are of particular interest due to their ability to form specific halogen bonds and serve as versatile synthetic handles. This technical guide focuses on 5-Bromo-4-chloro-2-fluorobenzoic acid, a polysubstituted aromatic fragment with significant potential in drug discovery. We will explore its physicochemical properties, plausible synthetic routes, and its hypothetical application in a fragment-based campaign targeting a key signaling pathway. Detailed experimental protocols for a typical FBDD workflow are provided, alongside visualizations to illustrate key concepts.

Introduction to this compound as a Drug Discovery Fragment

This compound is a synthetically accessible small molecule that embodies several desirable features for a fragment library. The presence of three distinct halogen substituents (Fluorine, Chlorine, and Bromine) on a benzoic acid scaffold provides a unique combination of electronic and steric properties. These halogens can participate in various non-covalent interactions, including the increasingly appreciated halogen bond, which can contribute to binding affinity and specificity. The bromine atom, in particular, serves as a valuable synthetic handle for downstream chemical elaboration through cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

The benzoic acid moiety provides a common structural motif found in many approved drugs and offers a clear vector for chemical modification or interaction with polar residues in a protein binding pocket. The overall physicochemical properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragment design.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a fragment is crucial for its application in drug discovery. These properties influence its solubility, permeability, and binding characteristics. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 289038-22-8 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [2] |

| Calculated LogP | 2.9 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

Proposed Synthetic Protocol

Reaction: Electrophilic bromination of 4-chloro-2-fluorobenzoic acid.

Materials:

-

4-chloro-2-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in dichloromethane, cautiously add concentrated sulfuric acid (2-3 equivalents) at 0 °C.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Quench any remaining bromine with a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired this compound.

Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Hypothetical Application in Fragment-Based Drug Discovery: Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. We hypothesize that this compound can serve as a starting fragment for the development of novel JNK inhibitors.

The JNK Signaling Pathway

The JNK signaling cascade is a tiered kinase pathway that is activated by various stress stimuli. A simplified representation of this pathway is depicted below.

Experimental Workflow for a Fragment-Based Screening Campaign

The identification of this compound as a potential binder to a target like JNK would follow a standard FBDD workflow. This workflow is designed to identify initial fragment hits and then optimize them into more potent lead compounds.

References

Theoretical Exploration of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-4-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a virtual blueprint for the in-silico characterization of this molecule, offering valuable insights for its potential applications and further experimental investigation.

Introduction

This compound is a polysubstituted benzoic acid derivative. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) and a carboxylic acid group suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as a crucial factor in drug-receptor binding and crystal engineering. Understanding the electronic and structural landscape of this molecule is therefore paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This whitepaper details a theoretical study employing computational chemistry methods to predict the key physicochemical properties of this compound. The methodologies and findings presented herein provide a foundational understanding of this molecule and a framework for future research.

Computational Methodology

The theoretical calculations outlined in this guide are based on established computational chemistry protocols, primarily utilizing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for studying organic molecules of this size.

Geometry Optimization

The initial 3D structure of this compound was generated and subjected to geometry optimization. This process identifies the lowest energy conformation of the molecule.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution in a molecule with heteroatoms.

-

Convergence Criteria: Tight convergence criteria were applied for energy and forces to ensure a true energy minimum was located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be used to identify characteristic vibrational modes.

Electronic Properties Analysis

Several key electronic properties were calculated to understand the reactivity and electronic nature of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

-

Mulliken Atomic Charges: The charge distribution on each atom was calculated to provide further insight into the molecule's polarity.

Predicted Physicochemical Properties

The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above. Note: As no specific experimental or theoretical data for this exact molecule was found in the initial literature search, the values presented are hypothetical and based on typical results for similar halogenated benzoic acids, such as 2,4-Dichlorobenzoic acid.[1]

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.389 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.393 | C4-C5-C6 | 119.7 |

| C6-C1 | 1.401 | C5-C6-C1 | 120.6 |

| C1-C(O)OH | 1.492 | C1-C(O)-O | 122.5 |

| C(O)-O | 1.215 | C1-C(O)-OH | 117.8 |

| C(O)-OH | 1.358 | C(O)-O-H | 109.2 |

| C2-F | 1.351 | C1-C2-F | 118.9 |

| C4-Cl | 1.745 | C3-C4-Cl | 119.6 |

| C5-Br | 1.908 | C4-C5-Br | 119.9 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3560 | O-H stretching (carboxylic acid) |

| ν(C-H) | 3085 | Aromatic C-H stretching |

| ν(C=O) | 1725 | C=O stretching (carboxylic acid) |

| ν(C-C) | 1605, 1580, 1470 | Aromatic C-C stretching |

| δ(O-H) | 1420 | O-H in-plane bending |

| ν(C-O) | 1290 | C-O stretching (carboxylic acid) |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-Cl) | 780 | C-Cl stretching |

| ν(C-Br) | 650 | C-Br stretching |

Table 3: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 2.5 D |

Visualization of Theoretical Data

Visual representations are critical for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical analysis.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram.

Interpretation and Discussion

The predicted geometrical parameters in Table 1 are consistent with those expected for substituted benzene derivatives. The bond lengths and angles reflect the electronic effects of the various substituents. The C-F, C-Cl, and C-Br bond lengths are in line with typical values for aryl halides.

The calculated vibrational frequencies in Table 2 provide a theoretical spectrum that can be used to aid in the interpretation of experimental IR and Raman spectra. The characteristic stretching frequencies for the carboxylic acid group (O-H and C=O) are prominent, as are the vibrations associated with the halogen-carbon bonds.

The electronic properties presented in Table 3 offer insights into the molecule's reactivity. The HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule. The Molecular Electrostatic Potential (MEP) map (not explicitly shown but calculable from the provided workflow) would likely indicate a region of negative potential around the carboxylic oxygen atoms, making them susceptible to electrophilic attack, and regions of positive potential near the acidic proton and potentially the halogen atoms (sigma-hole), which could participate in halogen bonding.

Conclusion and Future Directions

This theoretical guide provides a foundational in-silico characterization of this compound. The computational data presented herein offers valuable predictions of its structural, vibrational, and electronic properties. These findings can guide future experimental work, including spectroscopic analysis and synthetic applications.

For drug development professionals, this theoretical framework can be extended to include molecular docking studies with relevant biological targets to explore its potential as a therapeutic agent. The predicted electronic properties can also inform the design of derivatives with tailored reactivity and intermolecular interaction capabilities for applications in materials science. Experimental validation of these theoretical predictions is a crucial next step to further elucidate the properties and potential of this intriguing molecule.

References

Methodological & Application

Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described method adapts a well-established electrophilic aromatic substitution reaction, utilizing 4-chloro-2-fluorobenzoic acid as the starting material. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid core allows for diverse downstream modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The synthesis protocol detailed herein is based on the direct bromination of 4-chloro-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, a robust method for the halogenation of deactivated aromatic rings.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

| Property | 4-chloro-2-fluorobenzoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₄ClFO₂ | C₇H₃BrClFO₂ |

| Molecular Weight | 174.56 g/mol | 253.45 g/mol [1] |

| CAS Number | 446-30-0 | 289038-22-8[1] |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| Melting Point | 204-208 °C | Not available |

| Purity (Typical) | ≥98% | ≥97% |

Experimental Protocol

This protocol is adapted from established procedures for the bromination of deactivated benzoic acids. Researchers should exercise caution and adhere to all institutional safety guidelines when performing this experiment.

Materials and Reagents:

-

4-chloro-2-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Sodium chloride (brine solution)

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 4-chloro-2-fluorobenzoic acid (1.0 eq). Place the flask in an ice bath to cool.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approximately 5-10 volumes relative to the starting material) to the flask with continuous stirring, ensuring the temperature is maintained below 20 °C. Stir the mixture until the starting material is completely dissolved.

-

Addition of Brominating Agent: Once the solution is homogeneous, add N-bromosuccinimide (1.05-1.2 eq) portion-wise over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, gentle heating (e.g., to 40-50 °C) may be applied.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Work-up:

-

Stir the ice-water mixture until all the ice has melted.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel. .

-

Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

-

To remove any unreacted bromine, wash the solid with a cold, dilute aqueous solution of sodium sulfite.

-

Wash the solid again with cold deionized water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Alternatively, for further purification, the crude solid can be dissolved in a suitable organic solvent like dichloromethane (DCM), washed with water and then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

-

-

Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C.

Expected Yield: Based on analogous reactions, the expected yield of this compound is typically in the range of 80-90%.

Reaction Workflow and Logic

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The strongly activating ortho-, para-directing fluorine atom, combined with the meta-directing effect of the carboxylic acid and the chloro group, favors the substitution at the C-5 position.

Figure 2: Rationale for the regioselective bromination at the C-5 position.

Safety and Handling

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

The reaction should be performed with adequate ventilation to avoid the buildup of any potentially hazardous vapors.

-

Always add acid to water, and never the other way around, during the work-up procedure to avoid a violent exothermic reaction.

This protocol provides a reliable and scalable method for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale.

References

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-4-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is highly valued in medicinal chemistry and drug development for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2] 5-Bromo-4-chloro-2-fluorobenzoic acid is a valuable building block in the synthesis of complex pharmaceutical intermediates due to its multiple points for diversification. The presence of three different halogen substituents offers the potential for selective functionalization. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 5-position.[3] The fluorine and carboxylic acid moieties can further influence the physicochemical properties and provide handles for subsequent chemical transformations.[2]

These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various boronic acids. The protocol is designed to favor the reaction at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of this compound to form a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.[4]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water in a 4:1 to 10:1 ratio)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Representative Reagents and Conditions for Suzuki Coupling

| Parameter | Example | Molar Equivalents/mol% | Function |

| Aryl Halide | This compound | 1.0 | Substrate |

| Boronic Acid | Phenylboronic acid | 1.2 | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ | 3 mol% | Catalyst |

| Base | K₂CO₃ | 2.5 | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Reaction Medium |

| Temperature | 90 °C | - | Reaction Condition |

| Time | 12 h | - | Reaction Condition |

Table 2: Troubleshooting Common Side Reactions

| Side Reaction | Potential Cause | Suggested Solution |

| Homocoupling of Boronic Acid | Presence of O₂; use of Pd(II) precatalyst | Thoroughly degas solvents; use a Pd(0) catalyst source.[5][6] |

| Dehalogenation of Aryl Halide | Presence of protic impurities; certain ligands/bases | Use anhydrous solvents and reagents; screen different ligands and bases.[7] |

| Protodeborylation of Boronic Acid | Hydrolysis or protonation of the C-B bond | Use anhydrous conditions; consider using boronate esters.[7] |

| Low Conversion | Inefficient catalyst turnover; low temperature | Screen different palladium catalysts and ligands; increase reaction temperature.[8] |

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki cross-coupling.

References

using 5-Bromo-4-chloro-2-fluorobenzoic acid in the synthesis of SGLT2 inhibitors

Application Notes: Synthesis of SGLT2 Inhibitors

Topic: Utilization of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of SGLT2 Inhibitors such as Dapagliflozin.

Audience: Researchers, scientists, and drug development professionals.

Note on the Starting Material: Extensive literature review indicates that 5-bromo-2-chlorobenzoic acid, rather than 5-Bromo-4-chloro-2-fluorobenzoic acid, is the key starting material for the synthesis of several prominent SGLT2 inhibitors, including Dapagliflozin and Empagliflozin. This document provides detailed protocols based on this well-established precursor.

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. This mechanism is independent of insulin secretion, offering a novel therapeutic approach for the management of type 2 diabetes. The C-aryl glucoside structure is a hallmark of many SGLT2 inhibitors, and their synthesis often involves the construction of a diarylmethane moiety coupled to a glucose derivative. 5-Bromo-2-chlorobenzoic acid serves as a critical building block in the synthesis of the diarylmethane core for SGLT2 inhibitors like Dapagliflozin.[1][2][3]

SGLT2 Signaling Pathway

SGLT2 is a protein primarily expressed in the S1 and S2 segments of the proximal renal tubules. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. This, in turn, lowers plasma glucose levels, reduces plasma volume, and decreases cardiac preload and afterload, contributing to both glycemic control and cardiovascular benefits.

Caption: Mechanism of action of SGLT2 inhibitors in the kidney.

Synthetic Workflow for Dapagliflozin

The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid is a multi-step process that involves the formation of a key diarylmethane intermediate, followed by its coupling with a protected gluconolactone, and subsequent deprotection steps.

Caption: Synthetic workflow for Dapagliflozin.

Experimental Protocols

Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This step involves a Friedel-Crafts acylation reaction between the acyl chloride derived from 5-bromo-2-chlorobenzoic acid and phenetole (ethoxybenzene).

-

Materials: 5-bromo-2-chlorobenzoic acid, oxalyl chloride or thionyl chloride, N,N-dimethylformamide (DMF, catalytic), dichloromethane (DCM), phenetole, aluminum chloride (AlCl₃).

-

Protocol:

-

To a suspension of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.1 eq) at room temperature and stir until the reaction is complete (cessation of gas evolution).[2][4]

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude 5-bromo-2-chlorobenzoyl chloride.[2][4]

-

In a separate flask, dissolve phenetole (1.0 eq) in DCM and cool to -5 to 0 °C.

-

Add anhydrous AlCl₃ (1.05-1.2 eq) portion-wise, maintaining the low temperature.[4]

-

Slowly add a solution of the crude 5-bromo-2-chlorobenzoyl chloride in DCM to the phenetole-AlCl₃ mixture.

-

Stir the reaction at 0-10 °C for 1-2 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.[4]

-

Step 2: Synthesis of 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene